1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-15-5-4-6-20(16(15)2)29-23(31)28-19-9-7-18(8-10-19)27-21-13-22(26-17(3)25-21)30-12-11-24-14-30/h4-14H,1-3H3,(H,25,26,27)(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDUODLZFULONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea is a novel chemical entity with potential applications in cancer therapy. Its structure incorporates an imidazole ring and a pyrimidine moiety, which are known for their biological activities, particularly in oncology.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazole and pyrimidine rings, followed by amination and urea formation. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly its antitumor properties . The following sections detail its pharmacological effects based on various research findings.
Antitumor Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX), indicating potent activity against tumor cells.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 | 18.53 | 5-FU | 20.00 |
| SGC-7901 | 15.40 | MTX | 25.00 |
| HeLa | 12.30 | - | - |
These results suggest that the compound not only inhibits cancer cell growth but does so with a higher selectivity for tumor cells compared to normal cells.
The mechanism through which this compound exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells. Studies have shown:
- Apoptosis Induction : The compound increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Caspase Activation : Activation of caspase pathways has been observed, indicating that the compound triggers programmed cell death in cancer cells.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical settings:
-
Study on HeLa Cells :
- Treatment with the compound resulted in a significant increase in apoptosis rate (68.2%) compared to control treatments (39.6% with 5-FU).
- Western blot analysis confirmed increased Bax expression and decreased Bcl-2 levels over time.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to untreated groups.
- Histological analysis revealed increased necrosis and apoptosis within tumor tissues.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Core Heterocycles :
- The target compound uniquely combines a pyrimidine ring with an imidazole substituent, whereas analogues like and use simpler pyrimidine or imidazothiazole cores.
- Imidazoline derivatives (C19, C20) lack the urea linkage but share the imidazole-related scaffold .
Fluorine substitution in could improve metabolic stability relative to the target’s non-halogenated structure .
Synthetic Pathways: The target compound’s synthesis likely involves coupling a pyrimidine-imidazole intermediate with a substituted phenylurea, similar to the method described in (Example 5), where carbamate intermediates react with amino-imidazoline derivatives. In contrast, and utilize alkylation or Mitsunobu reactions to attach pyrimidine or imidazothiazole groups to the urea core .
Pharmacological and Physicochemical Inferences
While explicit bioactivity data are absent in the evidence, structural trends suggest:
- This contrasts with and , whose simpler cores may limit such interactions.
- Solubility : The urea group in all compounds confers moderate polarity, but the target’s larger heterocyclic system (vs. ) could reduce aqueous solubility.
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., fluorine in ) may render the target more susceptible to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
